molecular formula C30H24FNO5 B11125283 5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11125283
M. Wt: 497.5 g/mol
InChI Key: DFGYPGXXDBCCIA-SGEDCAFJSA-N
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Description

5-(2-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the fluorophenyl group through a coupling reaction. The hydroxy and methoxybenzoyl groups are then introduced through selective functionalization reactions. The final step involves the cyclization to form the dihydropyrrolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(2-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(2-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde, 5-methyl-: A furan derivative with similar structural features.

    Dihydronaphthofurans: Compounds with a fused furan ring system, exhibiting similar chemical properties.

Uniqueness

5-(2-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C30H24FNO5

Molecular Weight

497.5 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H24FNO5/c1-19-6-4-7-20(16-19)18-37-22-13-11-21(12-14-22)28(33)26-27(24-9-2-3-10-25(24)31)32(30(35)29(26)34)17-23-8-5-15-36-23/h2-16,27,33H,17-18H2,1H3/b28-26-

InChI Key

DFGYPGXXDBCCIA-SGEDCAFJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CC=C5F)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CC=C5F)O

Origin of Product

United States

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